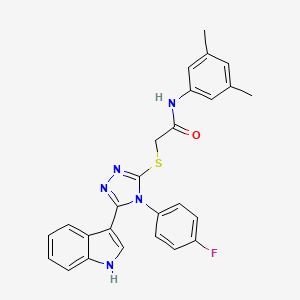

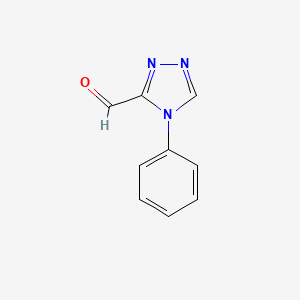

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It is a part of the 1,2,4-triazole-containing scaffolds, which are known for their significant effect on the process of discovering new structures for pharmaceutical applications .

Synthesis Analysis

A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde and similar compounds has been established using various spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS .Aplicaciones Científicas De Investigación

Anticancer Properties

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde: and its derivatives have shown promising anticancer activity. Researchers have synthesized novel compounds based on this scaffold and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7, Hela, and A549. Some derivatives exhibited cytotoxic activity at concentrations lower than 12 μM against Hela cells. Additionally, safety studies revealed selectivity against cancerous cells while sparing normal cells .

Antifungal Activity

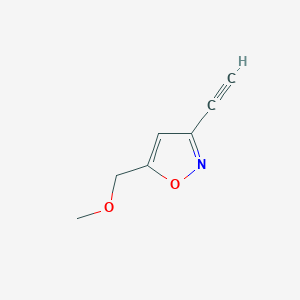

While not directly related to the compound itself, other triazole derivatives have demonstrated antifungal properties. For instance, triazole analogues containing alkynyl side chains were evaluated for their antifungal activity against Cryptococcus and Candida species .

Broad Spectrum of Therapeutic Potential

1,2,4-Triazole compounds, including 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde , possess a broad spectrum of therapeutically interesting drug candidates. These include analgesics, antiseptics, antimicrobials, antioxidants, anti-urease agents, anti-inflammatories, diuretics, anticonvulsants, antidiabetics, and antimigraine agents .

Drug Discovery and Medicinal Chemistry

Heterocyclic compounds with nitrogen atoms, especially those containing 1,2,4-triazole rings, serve as essential scaffolds in drug discovery. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics, pharmacological properties, and toxicological profiles of compounds .

Organic Synthesis and Supramolecular Chemistry

1,2,4-Triazoles, including our compound of interest, find applications in organic synthesis and supramolecular chemistry. Their unique reactivity patterns make them valuable building blocks for constructing complex molecules and functional materials .

Bioconjugation and Fluorescent Imaging

Researchers have explored 1,2,4-triazoles for bioconjugation purposes, linking them to biomolecules for targeted drug delivery or imaging. Additionally, these compounds have been employed in fluorescent imaging techniques to visualize biological processes .

Safety and Hazards

While specific safety and hazards information for 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Triazole compounds, in general, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

It’s worth noting that triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .

Biochemical Pathways

Compounds containing triazole scaffolds are known to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Triazole derivatives are generally known for their slow metabolic rate and oral bioavailability .

Result of Action

Triazole derivatives are known for their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

It’s worth noting that the performance of certain triazole derivatives in organic light-emitting diodes (oleds) can be facilitated by the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group .

Propiedades

IUPAC Name |

4-phenyl-1,2,4-triazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBTXPBQRIDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)

![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)